25-Hydroxy Vitamin D2
Overview
Description
25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol, is a fat-soluble steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. It is one of the primary circulating forms of Vitamin D in the human body and is derived from ergocalciferol (Vitamin D2), which is obtained from plant sources and dietary supplements. This compound is essential for maintaining healthy bones and teeth, supporting immune function, and regulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 25-Hydroxy Vitamin D2 is synthesized through the hydroxylation of ergocalciferol. The process involves the following steps:
Ergocalciferol Extraction: Ergocalciferol is extracted from plant sources such as fungi and yeast.
Hydroxylation: Ergocalciferol undergoes hydroxylation in the liver, where it is converted to this compound.
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance yield and purity. These methods include:
Fermentation: Utilizing genetically modified microorganisms to produce ergocalciferol, which is then hydroxylated to form this compound.
Chemical Synthesis: Employing chemical synthesis techniques to produce ergocalciferol, followed by enzymatic hydroxylation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D2 in the kidneys, which is the biologically active form.
Reduction: Reduction reactions can occur under specific conditions, altering the hydroxyl groups.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like 25-hydroxylase and 1-alpha-hydroxylase for biological transformations.
Major Products Formed:
1,25-Dihydroxy Vitamin D2: The active form that regulates calcium and phosphate metabolism.
24,25-Dihydroxy Vitamin D2: A less active metabolite formed through alternative hydroxylation pathways.
Scientific Research Applications
25-Hydroxy Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the quantification of Vitamin D levels in biological samples.
Biology: Studied for its role in cellular differentiation, proliferation, and immune modulation.
Medicine: Investigated for its therapeutic potential in treating Vitamin D deficiency, osteoporosis, and certain cancers.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance nutritional value.
Mechanism of Action
25-Hydroxy Vitamin D2 exerts its effects through the following mechanisms:
Conversion to Active Form: It is converted to 1,25-dihydroxy Vitamin D2 in the kidneys, which then binds to the Vitamin D receptor.
Gene Regulation: The 1,25-dihydroxy Vitamin D2-Vitamin D receptor complex interacts with specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis.
Calcium Homeostasis: Promotes intestinal calcium absorption, renal calcium reabsorption, and bone mineralization.
Comparison with Similar Compounds
25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from cholecalciferol (Vitamin D3) and has similar biological functions.
1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2.
1,25-Dihydroxy Vitamin D3 (1,25-dihydroxycholecalciferol): The active form of Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its specific metabolic pathways. While both this compound and 25-Hydroxy Vitamin D3 are crucial for maintaining Vitamin D levels, 25-Hydroxy Vitamin D3 is generally considered more potent in raising and maintaining Vitamin D status in the body .
Biological Activity
25-Hydroxy Vitamin D2 (25(OH)D2), a metabolite of ergocalciferol (Vitamin D2), plays a crucial role in calcium and phosphate homeostasis, bone health, and immune function. Understanding its biological activity is essential for evaluating its effectiveness compared to other forms of vitamin D, particularly 25-hydroxy Vitamin D3 (25(OH)D3). This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of 25(OH)D2.
The biological activity of 25(OH)D2 is primarily mediated through its conversion to the active form, 1,25-dihydroxy Vitamin D2 (1,25(OH)D2), which binds to the vitamin D receptor (VDR). This binding initiates a cascade of genomic effects that regulate gene expression related to calcium absorption, bone metabolism, and immune responses. The synthesis of 1,25(OH)D2 occurs mainly in the kidneys and is regulated by parathyroid hormone (PTH) and serum calcium levels .
Comparative Efficacy: 25(OH)D2 vs. 25(OH)D3
Research indicates that while both forms of vitamin D are biologically active, there are notable differences in their efficacy:
- Absorption and Bioavailability : Studies show that supplementation with Vitamin D3 results in higher serum levels of 25(OH)D compared to Vitamin D2. A systematic review revealed that Vitamin D3 raised serum 25(OH)D levels significantly more than Vitamin D2, especially when administered as a bolus dose .
- Binding Affinity : The vitamin D binding protein (DBP) has a lower affinity for 25(OH)D2 compared to 25(OH)D3. This difference suggests that more free 25(OH)D2 may be available for biological activity despite its lower efficacy in raising total serum levels .
Table 1: Comparative Efficacy of this compound and D3
Parameter | This compound | 25-Hydroxy Vitamin D3 |
---|---|---|
Serum Level Increase | Lower | Higher |
Binding Affinity to DBP | Lower | Higher |
Conversion to Active Form | Yes | Yes |
Recommended Supplementation | Less effective | More effective |
Clinical Studies
Several clinical trials have evaluated the biological activity of 25(OH)D2:
- High-Dose Comparison Study : A study administering high doses (500,000 IU) of either vitamin D2 or D3 over ten weeks found that D3 significantly increased both total and free 25(OH)D levels compared to D2. This suggests that while both forms can elevate serum levels, D3 is more effective at achieving higher concentrations .
- Meta-Analysis on Diabetes Risk : A meta-analysis involving over 76,000 participants indicated an inverse relationship between serum levels of 25(OH)D and the risk of developing type 2 diabetes. Higher levels were associated with a reduced risk, emphasizing the importance of maintaining adequate vitamin D status for metabolic health .
Case Study: Impact on Bone Health
A longitudinal study examined the effects of dietary intake of UV-exposed mushrooms (rich in vitamin D2) on bone health among vegetarians. Participants who consumed these mushrooms showed improved bone mineral density markers, suggesting that dietary sources of vitamin D2 can positively influence skeletal health when combined with other nutrients like calcium .
Properties
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-XBOLXHOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21343-40-8 | |
Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.